molecular formula C21H16F2N6O2 B10975086 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10975086
M. Wt: 422.4 g/mol
InChI Key: GVKBKPABXMRAPX-UHFFFAOYSA-N
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Description

2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a difluoromethoxy and ethoxy substitution on the phenyl ring, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials

    Formation of the Core Structure: The core structure can be synthesized through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Substituents: The difluoromethoxy and ethoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl ethers and ethyl halides.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and appropriate solvents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16F2N6O2

Molecular Weight

422.4 g/mol

IUPAC Name

4-[4-(difluoromethoxy)-3-ethoxyphenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H16F2N6O2/c1-2-30-17-10-13(8-9-16(17)31-21(22)23)18-26-20-15-11-25-29(14-6-4-3-5-7-14)19(15)24-12-28(20)27-18/h3-12,21H,2H2,1H3

InChI Key

GVKBKPABXMRAPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)OC(F)F

Origin of Product

United States

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